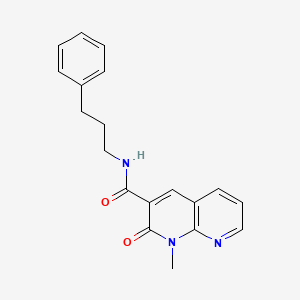

1-methyl-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

1-Methyl-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a methyl group at position 1, an oxo group at position 2, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 3-phenylpropyl chain. The structural modifications at positions 1, 2, and 3 are critical for modulating receptor binding, metabolic stability, and solubility.

Properties

IUPAC Name |

1-methyl-2-oxo-N-(3-phenylpropyl)-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-22-17-15(10-6-11-20-17)13-16(19(22)24)18(23)21-12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11,13H,5,9,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUTZNZPQSTCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the class of naphthyridine derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties:

- Molecular Weight: 284.36 g/mol

- LogP: 4.155 (indicating lipophilicity)

- Solubility: Varies based on formulation; generally moderate in organic solvents.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit promising anticancer activities. The compound has been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that it can activate apoptotic pathways in leukemia cells, leading to cell cycle arrest and subsequent cell death.

Case Study:

In vitro studies on human myeloid leukemia cells revealed that treatment with the compound resulted in significant apoptosis at concentrations as low as 7 μM, with cell cycle arrest observed at G0/G1 and G2 phases at 7 μM and 45 μM respectively .

Antimicrobial Activity

The broad-spectrum antimicrobial properties of naphthyridine derivatives have been well-documented. This compound has shown efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Candida albicans | 25 μg/mL |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. It has been observed to inhibit key inflammatory mediators, potentially through the modulation of cytokine release.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins are critical for its apoptotic effects .

- Cell Cycle Regulation: The compound influences cell cycle checkpoints, particularly G0/G1 and G2 phases, thereby inhibiting tumor proliferation.

- Inflammatory Pathway Modulation: It may inhibit NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Comparisons

The compound shares its 1,8-naphthyridine backbone with several analogs but differs in substituents (Table 1).

Key Observations :

- Position 1 : Methyl (target) vs. larger groups (pentyl, benzyloxy, fluorobenzyl). Smaller substituents like methyl may enhance metabolic stability compared to bulkier groups .

- Carboxamide Chain: The 3-phenylpropyl group (target) provides moderate lipophilicity, balancing solubility and membrane permeability.

Pharmacological Activity

- Anti-inflammatory Potential: JT11 (N-(4-methylcyclohexyl) analog) exhibits CB2 receptor agonism (EC₅₀ = 12 nM), reducing inflammation in Jurkat T cells . The target compound’s 3-phenylpropyl chain may alter receptor specificity, though direct CB2/CB1 data are unavailable.

- Anticancer Activity : A structurally distinct analog (7-chloro-6-fluoro substitution) demonstrated in vitro anticancer activity via NF-κB inhibition (IC₅₀ = 3.2 μM in MCF-7 cells) . The target compound’s lack of halogenation suggests divergent mechanisms.

- Receptor Binding : Fluorinated analogs (e.g., 1-(2-fluorobenzyl) in ) may exhibit enhanced CNS penetration due to increased lipophilicity, whereas the target compound’s phenylpropyl group likely prioritizes peripheral activity.

Q & A

Q. 1.1. What are the key synthetic strategies for preparing 1-methyl-2-oxo-N-(3-phenylpropyl)-1,8-naphthyridine-3-carboxamide derivatives?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

- Step 1: Condensation of substituted anilines with aldehydes (e.g., benzaldehyde derivatives) to form intermediate Schiff bases.

- Step 2: Cyclization using reagents like POCl₃ or polyphosphoric acid to construct the naphthyridine core.

- Step 3: Functionalization via amide coupling (e.g., using HATU or EDC/NHS) to introduce the 3-phenylpropyl group .

Key Optimization: Microwave-assisted synthesis (140°C, 2 hours) improves reaction efficiency and yield .

Q. 1.2. How is the molecular structure confirmed for this compound?

Methodological Answer:

Q. 1.3. What biological targets are associated with 1,8-naphthyridine carboxamides?

Methodological Answer:

- DNA Intercalation: Planar naphthyridine cores intercalate DNA, disrupting replication (e.g., antitumor activity in voreloxin analogs) .

- Enzyme Inhibition: Fluorinated derivatives inhibit kinases (e.g., EGFR) or viral proteases via hydrogen bonding with active-site residues .

- Anti-inflammatory Activity: Derivatives with sulfonamide groups modulate COX-2 or NF-κB pathways .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized for higher yields in naphthyridine synthesis?

Methodological Answer:

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency by 20–30% .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature Control: Microwave irradiation reduces side reactions (e.g., decomposition) compared to conventional heating .

Q. 2.2. How do structural modifications (e.g., fluorination) influence bioactivity?

Methodological Answer:

- Fluorine Substitution: Increases lipophilicity (logP +0.5) and metabolic stability, enhancing blood-brain barrier penetration in CNS-targeted analogs .

- Methyl Groups: Improve binding pocket occupancy (e.g., 7-methyl derivatives show 3-fold higher IC₅₀ against EGFR) .

- Amide Linkers: Rigidify the structure, reducing entropic penalties during target binding .

Q. 2.3. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Standardized Assays: Use MTT or Mosmann’s colorimetric assay for consistent cytotoxicity measurements .

- Control Experiments: Compare against reference compounds (e.g., caffeine for adenosine receptor studies) .

- Batch Analysis: Verify compound purity (>95%) via HPLC to rule out impurity-driven artifacts .

Q. 2.4. What in silico methods predict binding affinity for this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate interactions with target proteins (e.g., SARS-CoV-2 Mpro) using PDB structures .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

- MD Simulations: Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.